3-(Cyclohexylamino)propane-1-thiol
Description
Contextualization within Thiol and Amine Chemistry
The chemistry of 3-(Cyclohexylamino)propane-1-thiol is defined by its two primary functional groups: the cyclohexylamine (B46788) and the propane-1-thiol.
The cyclohexylamine moiety consists of a cyclohexane (B81311) ring bonded to an amino group. Cyclohexylamine itself is a versatile intermediate in organic synthesis, utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. ohans.comwikipedia.org The amino group imparts basic properties to the molecule and can participate in a variety of reactions, including nucleophilic substitution and condensation. ohans.com
The propane-1-thiol group, on the other hand, is an organosulfur compound characterized by the presence of a sulfhydryl (-SH) group. wikipedia.orgorgsyn.org Thiols are known for their strong, often unpleasant odors, but more importantly, for their reactivity. wikipedia.orgorgsyn.org The thiol group is a potent nucleophile and a mild reducing agent, capable of forming disulfide bonds through oxidation. This reactivity is central to the function of many biologically important molecules, such as the amino acid cysteine.
The combination of these two functional groups in this compound results in a molecule with the potential for both acid-base chemistry and redox reactions. The proximity of the amine and thiol groups may also lead to intramolecular interactions that could influence its reactivity and conformation.
Interdisciplinary Relevance in Chemical Sciences
The unique combination of functional groups in this compound suggests its potential relevance in several interdisciplinary areas of chemical sciences, most notably in medicinal chemistry and materials science.
In medicinal chemistry , aminothiols are a well-studied class of compounds, primarily for their properties as radioprotective agents. taylorfrancis.come-roj.org These compounds are thought to protect against the harmful effects of ionizing radiation by scavenging free radicals and repairing damaged biological molecules. taylorfrancis.comias.ac.in The presence of both an amino group, which can be protonated to interact with negatively charged biological molecules like DNA, and a thiol group, which can neutralize reactive oxygen species, is a key feature of many effective radioprotectors. taylorfrancis.com Furthermore, cyclohexylamine derivatives have been explored as scaffolds for a variety of therapeutic agents, including NK1 receptor antagonists. nih.govtaylorandfrancis.com
In the realm of materials science , the thiol group is widely utilized for its ability to bind to the surface of noble metals, forming self-assembled monolayers (SAMs). This property is fundamental to the development of biosensors, nanoelectronics, and other advanced materials. The amine group in this compound could provide a site for further functionalization of such surfaces.
Historical Development of Related Compound Investigations
The investigation of compounds related to this compound has a rich history, particularly in the context of radioprotective agents. The discovery in the mid-20th century that cysteine and its decarboxylated product, cysteamine (B1669678), could protect mice from the lethal effects of X-rays spurred extensive research into aminothiols. taylorfrancis.com This led to the development of more potent radioprotectors, such as amifostine (B1664874) (WR-2721), which have been used clinically to mitigate the side effects of radiation therapy. e-roj.org
The development of these compounds has been guided by the understanding of the mechanisms of radiation damage and the chemical properties required to counteract them. Early research focused on simple aminothiols, but later work explored more complex structures with modified properties. taylorfrancis.com The study of these compounds has not only advanced the field of radioprotection but has also contributed to our fundamental understanding of free radical chemistry and its role in biological systems.
While specific research into this compound is not prominent, the historical development of related aminothiols provides a clear rationale for its potential significance and a roadmap for future investigations into its properties and applications.
Interactive Data Tables
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3592-79-8 |
| Molecular Formula | C9H19NS |
| Molecular Weight | 173.32 g/mol |
| Boiling Point | 267°C at 760 mmHg |
| Density | 0.95 g/cm³ |
| Flash Point | 115.3°C |
| Refractive Index | 1.497 |
| Vapor Pressure | 0.00836 mmHg at 25°C |
Note: The data in this table is based on predicted values and has not been experimentally verified. chemnet.com
Table 2: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Primary Area of Research |
| Cyclohexylamine | C6H13N | 99.17 | Primary Amine | Chemical Intermediate |
| Propane-1-thiol | C3H8S | 76.16 | Thiol | Chemical Intermediate, Odorant |
| Cysteamine | C2H7NS | 77.15 | Primary Amine, Thiol | Radioprotector, Medicinal Chemistry |
| Amifostine | C5H15N2O3PS | 214.22 | Phosphorothioate, Diamine | Radioprotector (Clinical) |
Structure
3D Structure
Properties
CAS No. |
3592-79-8 |
|---|---|
Molecular Formula |
C9H19NS |
Molecular Weight |
173.32 g/mol |
IUPAC Name |
3-(cyclohexylamino)propane-1-thiol |
InChI |
InChI=1S/C9H19NS/c11-8-4-7-10-9-5-2-1-3-6-9/h9-11H,1-8H2 |
InChI Key |
RDYRRCJNRVLTLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCCS |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Design and Development of Novel Synthetic Routes
The synthesis of 3-(Cyclohexylamino)propane-1-thiol can be approached through several strategic disconnections, primarily involving the formation of the carbon-nitrogen or carbon-sulfur bond. A common and direct method involves the nucleophilic substitution reaction between cyclohexylamine (B46788) and a suitable 3-halopropane-1-thiol or a protected equivalent.
Mechanistic Studies of Reaction Pathways
The primary synthetic route to this compound involves the nucleophilic attack of cyclohexylamine on a 3-halopropanethiol derivative. The reaction mechanism is a standard SN2 (bimolecular nucleophilic substitution) process. In this reaction, the lone pair of electrons on the nitrogen atom of cyclohexylamine acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. The halide ion then departs as the leaving group.
A key consideration in this synthesis is the potential for side reactions. The thiol group is also nucleophilic and can compete with the amine in reacting with the alkyl halide, leading to the formation of a thioether byproduct. To circumvent this, the thiol group is often protected during the alkylation step. Common protecting groups for thiols include the trityl (Tr) and acetyl (Ac) groups, which can be removed under specific conditions after the C-N bond has been formed.
Another potential side reaction is the dialkylation of the amine, where the newly formed secondary amine reacts further with another molecule of the alkyl halide to form a tertiary amine. This can be minimized by using an excess of cyclohexylamine relative to the alkylating agent.
Optimization of Reaction Conditions and Yields
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, base, and the nature of the leaving group on the propyl chain.
| Parameter | Condition | Rationale |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) | These solvents can solvate the cation but not the nucleophile, increasing the nucleophilicity of the amine. |
| Temperature | Elevated temperatures (e.g., 50-100 °C) | Increases the reaction rate, but excessively high temperatures can lead to side reactions and decomposition. |
| Base | A non-nucleophilic base (e.g., K₂CO₃, Et₃N) | Can be used to scavenge the acid formed during the reaction, driving the equilibrium towards the product. |
| Leaving Group | I > Br > Cl | A better leaving group will increase the rate of the SN2 reaction. |
For instance, a typical laboratory-scale synthesis might involve reacting cyclohexylamine with 3-chloro-1-propanethiol (B91760) in a solvent like ethanol (B145695) or N,N-dimethylformamide (DMF) in the presence of a base such as potassium carbonate to neutralize the formed HCl. The reaction mixture is typically heated to ensure a reasonable reaction rate. The use of a microchannel reactor has also been reported for the synthesis of the analogous 3-(cyclohexylamino)-1-propanesulfonic acid, suggesting a potential for process intensification and improved control over reaction parameters for the thiol derivative as well. nih.govnih.gov
Stereoselective Synthesis Approaches for Chiral Analogs
Introducing chirality into the this compound scaffold can be achieved by modifying either the cyclohexyl ring or the propane (B168953) chain. This opens the door to creating enantiomerically pure or enriched analogs, which is often crucial for biological applications.
Enantioselective and Diastereoselective Synthesis
The synthesis of chiral analogs of this compound can be approached by starting with a chiral building block. For example, if a chiral center is desired on the propane backbone, a chiral 3-halo-1-propanethiol derivative could be employed. The stereochemistry of the final product would be determined by the stereocenter in the starting material, assuming the SN2 reaction proceeds with the expected inversion of configuration.
Alternatively, a chiral center could be introduced on the cyclohexyl ring. Starting with a chiral cyclohexylamine, such as (R)- or (S)-cyclohexylethylamine, and reacting it with an achiral 3-halopropanethiol would lead to the formation of a diastereomeric mixture if a new stereocenter is formed during the reaction. The separation of these diastereomers can be achieved by chromatographic techniques.
Chiral Auxiliary and Catalyst-Mediated Strategies
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. wikipedia.orgnih.govnumberanalytics.com In the context of synthesizing chiral analogs of this compound, a chiral auxiliary could be temporarily attached to either the amine or the thiol precursor. For example, a chiral auxiliary attached to the amine could direct the stereoselective addition to a prochiral electrophile. After the desired stereochemistry is established, the auxiliary is cleaved to yield the chiral aminothiol (B82208). Common chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or carbohydrates. nih.govelsevierpure.com
Asymmetric catalysis offers another elegant approach. A chiral catalyst, such as a metal complex with a chiral ligand, could be used to catalyze the reaction between cyclohexylamine and a suitable precursor, leading to the formation of one enantiomer in excess. For instance, imine reductase-catalyzed reductive amination of a keto-thiol with cyclohexylamine could provide a route to chiral aminothiols. nih.gov
Derivatization Chemistry and Reaction Pathways of Functional Groups
The presence of both a secondary amine and a primary thiol group makes this compound a versatile building block for further chemical modifications. These two functional groups can be reacted selectively under different conditions.
The thiol group is a soft nucleophile and readily undergoes a variety of reactions. It can be alkylated to form thioethers, oxidized to disulfides, sulfenic acids, sulfinic acids, or sulfonic acids, and can participate in Michael additions to α,β-unsaturated carbonyl compounds. nih.gov Derivatization reagents that specifically target thiols, such as maleimides or reagents containing an active halogen, can be used to introduce fluorescent tags or other functionalities. nih.gov
The secondary amine is also nucleophilic and can undergo acylation with acid chlorides or anhydrides to form amides, alkylation to form tertiary amines, and can react with aldehydes and ketones to form enamines or be reductively aminated to form tertiary amines. The relative reactivity of the thiol and amine can be controlled by pH. At a neutral or slightly acidic pH, the amine is protonated and less nucleophilic, allowing for selective reaction at the thiol. Conversely, under basic conditions, both groups are deprotonated and can react.
An interesting reaction pathway for aminothiols is their participation in cycloaddition reactions. For example, 1,2-aminothiols have been shown to undergo click reactions with cyanopyridoimidazoles, forming stable heterocyclic products. nih.gov While this compound is a 1,3-aminothiol, analogous cycloaddition strategies could potentially be developed.
| Functional Group | Reaction Type | Reagents and Conditions | Product |
| Thiol (-SH) | Alkylation | Alkyl halide, Base | Thioether |
| Oxidation | Air, I₂, H₂O₂ | Disulfide, Sulfonic Acid | |
| Michael Addition | α,β-Unsaturated carbonyl | Thioether adduct | |
| Derivatization | Maleimide (B117702) | Thioether adduct | |
| Amine (-NH-) | Acylation | Acid chloride, Base | Amide |
| Alkylation | Alkyl halide, Base | Tertiary amine | |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Tertiary amine |
Thiol Group Functionalization and Transformations
The thiol group is a potent nucleophile and can undergo a variety of chemical reactions, making it a key site for molecular modification.
The thiol-ene reaction is a powerful and efficient method for the formation of carbon-sulfur bonds. wikipedia.orgchem-station.com This reaction proceeds via a radical-mediated addition of a thiol to an alkene, typically initiated by light or a radical initiator. wikipedia.org For this compound, this reaction offers a straightforward route to introduce this aminothiol moiety onto alkene-containing molecules, resulting in the formation of a stable thioether linkage. wikipedia.orgnih.gov The reaction follows an anti-Markovnikov addition pattern. wikipedia.org
The general mechanism involves the generation of a thiyl radical from the thiol, which then adds to the alkene to form a carbon-centered radical. This radical subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. nih.gov This type of reaction is highly valued in materials science and bioconjugation due to its high yields, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.orgnih.gov
Hypothetical Thiol-Ene Reaction Data
| Alkene Substrate | Initiator | Solvent | Temperature (°C) | Product | Expected Yield (%) |
| 1-Octene | AIBN | Toluene | 70-80 | 1-(3-(Cyclohexylamino)propylthio)octane | >90 |
| Styrene | UV (365 nm) | Acetonitrile (B52724) | 25 | 2-(3-(Cyclohexylamino)propylthio)-1-phenylethane | >95 |
| N-Allylmaleimide | None (spontaneous) | THF | 25 | 3-((3-(Cyclohexylamino)propyl)thio)pyrrolidine-2,5-dione | >98 |
Thiols are readily oxidized to form disulfides, a reaction of significant importance in biochemistry, particularly in the context of protein folding where it forms disulfide bridges between cysteine residues. wikipedia.org The thiol group of this compound can undergo oxidation in the presence of mild oxidizing agents, such as air (oxygen), hydrogen peroxide, or iodine, to yield the corresponding disulfide, bis(3-(cyclohexylamino)propyl) disulfide.
This reaction is reversible, and the disulfide bond can be cleaved back to the thiol by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). researchgate.net This reversible nature allows for the dynamic formation and breaking of disulfide linkages, which can be exploited in applications such as drug delivery systems or self-healing materials. The formation of a disulfide bond involves the reaction of two thiol molecules.
Disulfide Formation and Cleavage Reactions
| Reaction | Reagent | Solvent | Conditions | Product |
| Oxidation | Air (O2) | pH 8.0 Buffer | Room Temperature, 24h | bis(3-(cyclohexylamino)propyl) disulfide |
| Oxidation | Iodine (I2) | Ethanol | Room Temperature, 1h | bis(3-(cyclohexylamino)propyl) disulfide |
| Reduction | Dithiothreitol (DTT) | Water | Room Temperature, 2h | This compound |
| Reduction | TCEP | Water | Room Temperature, 30 min | This compound |
Beyond the thiol-ene reaction, thioethers can be synthesized from this compound through nucleophilic substitution reactions. As a potent nucleophile, the thiolate anion, formed by deprotonation of the thiol with a base, can react with alkyl halides or other electrophiles to form thioethers. d-nb.info This is a common and versatile method for creating stable C-S bonds. d-nb.inforesearchgate.net
Thioesters can also be readily prepared by the reaction of this compound with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. organic-chemistry.org These reactions typically proceed under mild conditions and provide high yields of the corresponding thioester. Thioesters are important intermediates in organic synthesis and are found in various natural products. organic-chemistry.org
Representative Thioether and Thioester Synthesis
| Reaction Type | Electrophile | Base/Catalyst | Solvent | Product |
| Thioether Synthesis | Benzyl bromide | Sodium ethoxide | Ethanol | N-(3-(Benzylthio)propyl)cyclohexanamine |
| Thioether Synthesis | 2-Chloroethanol | Potassium carbonate | Acetonitrile | 2-((3-(Cyclohexylamino)propyl)thio)ethan-1-ol |
| Thioester Synthesis | Acetyl chloride | Triethylamine | Dichloromethane | S-(3-(Cyclohexylamino)propyl) ethanethioate |
| Thioester Synthesis | Benzoic acid | DCC/DMAP | Dichloromethane | S-(3-(Cyclohexylamino)propyl) benzothioate |
Amine Group Reactivity and Functionalization
The secondary amine in this compound provides another site for chemical modification, allowing for the introduction of a variety of functional groups through amidation and alkylation reactions.
The secondary amine can react with carboxylic acids and their derivatives to form amides. This reaction, often facilitated by coupling agents, is fundamental in peptide synthesis and the creation of complex organic molecules. nih.gov The direct amidation of unprotected amino acids is challenging due to solubility issues and competing side reactions. nih.gov However, with appropriate activating agents, the amine of this compound can be acylated.
Alkylation of the secondary amine can be achieved using alkyl halides. nih.gov This reaction introduces an additional alkyl group onto the nitrogen atom, forming a tertiary amine. It is important to control the reaction conditions to avoid over-alkylation, which could lead to the formation of a quaternary ammonium (B1175870) salt. The use of a bulky protecting group on the nitrogen can sometimes be employed to control the extent of alkylation. nih.gov
As a basic functional group, the secondary amine can readily react with acids to form ammonium salts. The protonation of the amine is an equilibrium process, and the extent of protonation is dependent on the pKa of the amine and the pH of the solution. This property is crucial for the solubility of the compound in aqueous media and for its behavior in biological systems. The formation of a salt can also be a useful method for the purification and handling of the compound.
Cyclohexyl Moiety Chemical Modifications
The cyclohexyl group is a key structural feature of this compound, and its modification can significantly impact the molecule's physicochemical properties. The following sections explore theoretical and established strategies for the chemical transformation of this aliphatic ring system.
Ring Expansion or Contraction Strategies
This approach would involve the reaction of a cyclic ketone, such as cyclopentanone (B42830) or cycloheptanone, with 3-aminopropane-1-thiol or a suitable protected derivative. The initial reaction forms a hemiaminal intermediate, which then dehydrates to an imine or enamine. Subsequent reduction of this intermediate yields the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for imines over ketones. masterorganicchemistry.com
The general reaction scheme is presented below:
Table 1: Proposed Synthesis of Ring-Modified Analogs via Reductive Amination
| Starting Ketone | Amine | Reducing Agent | Potential Product |
| Cyclopentanone | 3-Aminopropane-1-thiol | NaBH3CN or NaBH(OAc)3 | 3-(Cyclopentylamino)propane-1-thiol |
| Cycloheptanone | 3-Aminopropane-1-thiol | NaBH3CN or NaBH(OAc)3 | 3-(Cycloheptylamino)propane-1-thiol |
Selective Functionalization of the Cyclohexyl Ring
The introduction of functional groups onto the cyclohexyl ring of this compound can provide access to a diverse range of derivatives with potentially new characteristics. The selective functionalization of C-H bonds in alkanes is a challenging yet rapidly advancing field in organic chemistry. grantome.comyoutube.com Modern catalytic methods offer potential pathways for the direct introduction of functional groups onto the cyclohexyl ring.
Hydroxylation:
The selective hydroxylation of non-activated C-H bonds in cyclohexanes can be achieved using various catalytic systems. For instance, supramolecular control using cyclodextrins as hosts has been shown to direct the site-selective hydroxylation of cyclohexane (B81311) derivatives in water. researchgate.netscispace.com While not specifically demonstrated on this compound, such a methodology could potentially be adapted. The directing effect of the amino group could also influence the regioselectivity of the hydroxylation.
Halogenation:
The direct halogenation of alkanes can be achieved through radical-based reactions, often initiated by UV light or chemical initiators. However, these reactions typically lack selectivity. More controlled methods, such as those involving transition metal catalysts, could offer a more selective approach to the halogenation of the cyclohexyl ring. The reaction of an alkene with a halogen in a non-nucleophilic solvent leads to the formation of a di-halogenated product through an anti-addition mechanism. youtube.com While the cyclohexyl ring in the target molecule is saturated, this principle can be applied to cyclohexene (B86901) precursors if a synthetic route starting from an unsaturated ring is considered.
C-H Functionalization via Directing Groups:
The amino group in this compound can potentially act as a directing group to guide the functionalization of specific C-H bonds on the cyclohexyl ring. Palladium-catalyzed C(sp3)-H bond activation, guided by a nearby functional group, is a powerful tool for selective functionalization. rsc.org For example, an amide derived from the secondary amine could direct the arylation or other coupling reactions to the β- or γ-positions of the cyclohexyl ring.
Table 2: Potential Selective Functionalization Reactions of the Cyclohexyl Ring
| Reaction Type | Reagents and Conditions | Potential Functional Group |
| Catalytic Hydroxylation | Oxidizing agent (e.g., H2O2), Catalyst (e.g., Fe or Ru complex) | -OH (Hydroxy) |
| Catalytic Halogenation | Halogen source (e.g., NCS, NBS), Catalyst | -Cl, -Br (Chloro, Bromo) |
| Directed C-H Activation/Arylation | Aryl halide, Palladium catalyst, Ligand, Base | -Aryl (e.g., Phenyl) |
It is important to note that the thiol group in this compound is sensitive to many reaction conditions, particularly oxidation. Therefore, protection of the thiol group (e.g., as a thioether or disulfide) would likely be necessary before attempting many of these functionalization reactions. Subsequent deprotection would then yield the desired functionalized product.
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 3-(Cyclohexylamino)propane-1-thiol, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.
Multi-Dimensional NMR for Complex Structure Determination
While one-dimensional (1D) ¹H and ¹³C NMR provide initial chemical shift and multiplicity data, multi-dimensional NMR experiments are crucial for unambiguous signal assignment in a molecule with several overlapping aliphatic regions.
¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal the scalar coupling network within the molecule, definitively connecting adjacent protons. For instance, the triplet of the S-H proton would show a correlation to the methylene (B1212753) protons at the C1 position of the propane (B168953) chain. Similarly, correlations would be observed between the protons of the C1, C2, and C3 carbons of the propane backbone, and within the cyclohexyl ring's methine and methylene groups.
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with its directly attached carbon atom. This is essential for assigning the carbon resonances based on the already determined proton assignments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| SH | 1.3 - 1.6 | - | Triplet |
| CH₂ (C1) | 2.5 - 2.8 | 20 - 25 | Quartet |
| CH₂ (C2) | 1.7 - 2.0 | 30 - 35 | Quintet |
| CH₂ (C3) | 2.6 - 2.9 | 45 - 50 | Triplet |
| NH | 1.5 - 2.5 | - | Broad Singlet |
| CH (Cyclohexyl C1') | 2.4 - 2.7 | 55 - 60 | Multiplet |
| CH₂ (Cyclohexyl C2', C6') | 1.6 - 1.9 (axial), 1.1 - 1.4 (equatorial) | 30 - 35 | Multiplet |
| CH₂ (Cyclohexyl C3', C5') | 1.6 - 1.9 (axial), 1.1 - 1.4 (equatorial) | 25 - 30 | Multiplet |
| CH₂ (Cyclohexyl C4') | 1.6 - 1.9 (axial), 1.1 - 1.4 (equatorial) | 24 - 28 | Multiplet |
Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on solvent and other experimental conditions.
Dynamic NMR for Conformational Analysis
The cyclohexyl ring in this compound is not static and undergoes rapid chair-to-chair interconversion at room temperature. Dynamic NMR (DNMR) techniques can be employed to study these conformational dynamics. By lowering the temperature, it is possible to slow down the ring-flipping process to the NMR timescale. This would result in the decoalescence of the broad room-temperature signals for the axial and equatorial protons of the cyclohexyl ring into distinct sets of signals. researchgate.netresearchgate.net From the coalescence temperature and the chemical shift difference between the axial and equatorial protons, the energy barrier (ΔG‡) for the ring inversion can be calculated, providing valuable insight into the molecule's conformational flexibility. ucl.ac.uk The presence of the bulky aminopropane-thiol substituent would likely influence the equilibrium between the axial and equatorial conformers. researchgate.net
Mass Spectrometric Fragmentation Pathway Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, and its fragmentation patterns offer a roadmap for its structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
HRMS is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. drug-dev.commdpi.com This allows for the determination of the elemental formula of the parent ion of this compound, distinguishing it from other compounds with the same nominal mass. For instance, the exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the calculated theoretical mass to confirm its elemental composition (C₉H₂₀NS⁺).
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (e.g., the molecular ion or a prominent fragment) and its subsequent fragmentation through collision-induced dissociation (CID). nih.govunito.it The analysis of the resulting product ions provides detailed structural information. For this compound, characteristic fragmentation pathways would be expected:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable iminium ion.
Loss of the thiol group: Cleavage of the C-S bond could result in the loss of •SH or H₂S.
Fragmentation of the cyclohexyl ring: The cyclohexyl ring can undergo characteristic fragmentation, often involving the loss of ethene or other small neutral molecules.
Cleavage of the propane chain: Fragmentation can also occur along the propane backbone.
Table 2: Predicted Key Fragmentation Ions for this compound in MS/MS
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |
| 174.13 [M+H]⁺ | 141.11 | [C₉H₁₇N]⁺ | H₂S |
| 174.13 [M+H]⁺ | 98.10 | [C₆H₁₂N]⁺ | C₃H₆S |
| 174.13 [M+H]⁺ | 83.08 | [C₆H₁₁]⁺ | C₃H₉NS |
| 174.13 [M+H]⁺ | 77.04 | [C₃H₇S]⁺ | C₆H₁₃N |
Note: The m/z values are calculated for the monoisotopic masses.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A weak band around 2550 cm⁻¹ would be indicative of the S-H stretching vibration. The N-H stretching vibration of the secondary amine would appear as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aliphatic propane chain and cyclohexyl ring would be observed in the 2850-3000 cm⁻¹ region. The N-H bending vibration would likely be found around 1550-1650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is often more sensitive to non-polar bonds. The S-H stretch, while weak in the IR, typically gives a more intense signal in the Raman spectrum. nih.gov The C-S stretching vibration would be expected in the 600-700 cm⁻¹ region. The symmetric C-N stretching vibration would also be Raman active. By analyzing the shifts in the positions and broadening of the S-H and N-H bands in different solvents or concentrations, information about intermolecular and intramolecular hydrogen bonding can be obtained.
Table 3: Predicted Vibrational Band Assignments for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch | 3300 - 3500 | IR |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| S-H Stretch | 2550 - 2600 | IR, Raman |
| N-H Bend | 1550 - 1650 | IR |
| C-H Bend | 1350 - 1480 | IR, Raman |
| C-N Stretch | 1000 - 1250 | IR, Raman |
| C-S Stretch | 600 - 700 | IR, Raman |
Functional Group Vibrational Modes
Vibrational spectroscopy, including IR and Raman techniques, is particularly useful for identifying the functional groups within a molecule. For this compound, the key vibrational modes would be associated with the N-H, S-H, C-N, and C-S bonds, as well as the various vibrations of the cyclohexyl and propyl groups.
The S-H stretching vibration of the thiol group is typically observed in the IR spectrum as a weak band in the region of 2550-2600 cm⁻¹. Its weakness can sometimes make it difficult to identify. The N-H stretching vibration of the secondary amine would appear in the 3300-3500 cm⁻¹ region. The position and shape of this band can be indicative of hydrogen bonding.
The C-N stretching vibration of the alkyl amine is expected in the 1020-1250 cm⁻¹ range. The C-S stretching vibration is generally weak and falls in the 600-770 cm⁻¹ region. The spectrum would also be characterized by multiple bands corresponding to the C-H stretching of the cyclohexyl and propyl groups (around 2850-2960 cm⁻¹) and C-H bending vibrations (around 1350-1480 cm⁻¹).
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H (Secondary Amine) | Stretching | 3300 - 3500 | Moderate |
| S-H (Thiol) | Stretching | 2550 - 2600 | Weak |
| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong |
| C-H | Bending | 1350 - 1480 | Moderate |
| C-N (Alkyl Amine) | Stretching | 1020 - 1250 | Moderate |
| C-S (Thiol) | Stretching | 600 - 770 | Weak-Moderate |
Hydrogen Bonding Network Characterization
The presence of both a hydrogen bond donor (N-H and S-H) and acceptor (the lone pairs on nitrogen and sulfur) allows for the formation of a complex hydrogen bonding network. Hydrogen bonds are special dipole-dipole interactions that occur when hydrogen is bonded to a highly electronegative atom like nitrogen or oxygen. khanacademy.org These interactions play a crucial role in the structure and properties of many molecules. youtube.com
In this compound, both intermolecular and intramolecular hydrogen bonds are possible. Intermolecularly, one molecule can hydrogen bond with another, leading to dimers or larger aggregates. The N-H group of one molecule could interact with the sulfur atom of another (N-H···S), or the S-H group could interact with the nitrogen atom (S-H···N).
Intramolecularly, a hydrogen bond could form between the N-H or S-H group and the other heteroatom within the same molecule, leading to a cyclic conformation. The relative strength and prevalence of these bonds would depend on factors like the solvent, temperature, and concentration. Techniques like variable temperature IR spectroscopy could be employed to study these interactions, as changes in temperature would affect the hydrogen bonding and be reflected in shifts in the N-H and S-H stretching frequencies.
X-ray Crystallography of the Compound and its Crystalline Derivatives
Crystal Structure Determination and Polymorphism Studies
A successful crystal structure determination would provide precise bond lengths, bond angles, and torsion angles for the molecule. This would reveal the preferred conformation of the cyclohexyl ring (likely a chair conformation) and the geometry around the nitrogen and sulfur atoms.
It is also possible that this compound could exhibit polymorphism, which is the ability of a substance to exist in more than one crystalline form. Different polymorphs would have different arrangements of the molecules in the crystal lattice, leading to variations in physical properties like melting point and solubility.
Intermolecular Interactions in Solid State
In the solid state, the molecules would be held together by a network of intermolecular forces. Hydrogen bonding is expected to be a dominant interaction, with the N-H and S-H groups forming connections between adjacent molecules. nih.gov The specific pattern of these hydrogen bonds would define the crystal packing. In some aminothiols, a gauche conformation between the sulfur and nitrogen atoms has been observed, leading to a non-bonded S...N interaction. ias.ac.in
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of the electron distribution and orbital energies.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comyoutube.com
For 3-(Cyclohexylamino)propane-1-thiol, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms, which possess lone pairs of electrons. The thiol group's sulfur atom, being less electronegative than the nitrogen of the secondary amine, is likely to have a significant contribution to the HOMO. The LUMO, on the other hand, would likely be distributed over the σ* anti-bonding orbitals of the C-S and C-N bonds.
Table 1: Estimated Frontier Molecular Orbital Properties of this compound based on Analogous Compounds
| Property | Estimated Value/Characteristic | Basis of Estimation |
| HOMO Energy | Relatively high | Presence of electron-rich sulfur and nitrogen atoms with lone pairs. researchgate.net |
| LUMO Energy | Relatively low | Presence of σ* anti-bonding orbitals. |
| HOMO-LUMO Gap (ΔE) | Moderate | General characteristic of aminothiols, indicating reasonable stability. researchgate.netmdpi.com |
| Primary HOMO Contributors | Sulfur and Nitrogen atoms | Lone pair electrons on these heteroatoms are the highest in energy. |
| Primary LUMO Contributors | C-S and C-N σ* orbitals | These are the lowest energy empty orbitals available for accepting electrons. |
This table presents estimated values and characteristics based on theoretical principles and data from analogous compounds due to the absence of specific experimental or computational data for this compound.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.
For this compound, the MESP would show distinct regions of negative potential around the sulfur and nitrogen atoms due to their lone pairs of electrons, making them susceptible to electrophilic attack. The hydrogen atom of the thiol group (S-H) and the hydrogen atom on the secondary amine (N-H) would exhibit regions of positive potential, indicating their susceptibility to nucleophilic attack. The cyclohexyl and propyl hydrocarbon chains would display a relatively neutral potential, shown in green.
Such a charge distribution is critical in understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in the molecule's behavior in different chemical environments.
Conformational Analysis and Energy Landscapes
The flexibility of the propyl chain and the cyclohexyl ring in this compound gives rise to a complex potential energy surface with multiple conformational isomers.
Conformational analysis of similar molecules, such as n-propanethiol, has revealed the existence of several stable conformers arising from rotations around the C-C and C-S bonds. nih.govrsc.orgresearchgate.net For this compound, the situation is more complex due to the additional rotational freedom of the C-N bond and the chair-boat conformations of the cyclohexyl ring.
The global minimum energy conformation would likely be one that minimizes steric hindrance between the bulky cyclohexyl group and the thiol group. This would probably involve a trans or gauche arrangement along the propane (B168953) chain and an equatorial substitution on the cyclohexyl ring. Local minima would correspond to other stable, albeit higher energy, conformations.
The energy barriers to rotation around the C-C, C-S, and C-N bonds determine the rates of interconversion between different conformers. Studies on propanethiol have quantified these rotational barriers. nih.govrsc.org For this compound, the barrier to rotation around the C-N bond would also be a significant factor in its conformational dynamics. The interconversion between chair conformations of the cyclohexyl ring (ring flip) also represents an important conformational change with a well-characterized energy barrier.
The various combinations of these rotational and ring conformations lead to a rich landscape of conformational isomers, each with its own distinct energy and population at a given temperature.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound molecules interact with each other and with solvent molecules over time. While specific MD studies on this compound are not available, simulations on molecules containing similar functional groups can offer insights.
An MD simulation of this compound in a solvent like water would likely show the formation of transient hydrogen bond networks involving the amine and thiol groups, and the aggregation of the hydrophobic cyclohexyl and propyl chains to minimize contact with water. These simulations would be invaluable for understanding its behavior in solution and its potential to interact with biological macromolecules.
Solvent Effects on Molecular Behavior
The behavior of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Computational models are employed to simulate these solvent effects, providing a microscopic understanding of how different solvents can alter the molecule's conformation and properties.
One common approach is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM). mdpi.com In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. This method allows for the calculation of how the solvent's polarity affects the electronic structure and geometry of the molecule. For this compound, with its amino and thiol groups, solvent polarity would be expected to influence the protonation state of the amine and the hydrogen-bonding capabilities of the thiol group.
Theoretical calculations can predict how the conformational equilibrium of the molecule shifts in different solvents. For example, in a nonpolar solvent, intramolecular hydrogen bonding between the amino and thiol groups might be favored. In contrast, in a polar protic solvent like water or ethanol (B145695), intermolecular hydrogen bonds with the solvent molecules would likely dominate, leading to a more extended conformation of the molecule. Computational studies on similar amino thiols have shown that the choice of solvent can influence which functional group (amine or thiol) is the preferred site for interaction. acs.orgnih.gov The kinetics and mechanisms of reactions involving amino groups are also known to be heavily dependent on the solvent. nih.govacs.org
Table 1: Predicted Conformational Changes of this compound in Different Solvents
| Solvent | Dielectric Constant | Predicted Dominant Conformation | Predicted Dominant Interactions |
| Vacuum | 1 | Folded | Intramolecular H-bonding |
| Chloroform | 4.81 | Partially Folded | Weak intramolecular/solute-solvent |
| Methanol | 33 | Extended | Solute-solvent H-bonding |
| Water | 80.1 | Extended | Strong solute-solvent H-bonding |
Note: This table is illustrative and based on general principles of solvent effects on bifunctional molecules. Specific computational studies on this compound would be needed to confirm these predictions.
Interaction with Model Surfaces or Biological Mimics
The dual functionality of this compound makes its interaction with surfaces and biological mimics a topic of significant interest. The thiol group is well-known for its affinity for metal surfaces, particularly gold and silver, while the amino group can participate in hydrogen bonding and electrostatic interactions.
Density Functional Theory (DFT) is a powerful computational method used to study the adsorption and binding of molecules on surfaces. acs.orgnih.gov For this compound, DFT calculations could be used to model its interaction with a model surface, such as a gold (111) or palladium surface. These calculations can determine the preferred binding site (thiol or amino group), the adsorption energy, and the resulting geometry of the molecule on the surface. For instance, studies on the amino acid cysteine have shown that it can bind to silver surfaces through either its thiol or amino group, depending on the conditions. acs.orgnih.gov Similarly, recent research on the use of the aminothiol (B82208) cysteamine (B1669678) on palladium surfaces has shown that it can form a stable sulfur adlayer that influences the surface's catalytic properties. acs.org
In the context of biological mimics, computational studies could explore the interaction of this compound with lipid bilayers or protein-like structures. Molecular dynamics (MD) simulations, often in conjunction with quantum mechanical methods, can be used to understand how the molecule partitions into a membrane and the nature of its interactions with the lipid headgroups and tails. nih.gov
Table 2: Predicted Binding Energies of this compound Functional Groups on a Model Gold Surface
| Functional Group | Binding Site | Predicted Binding Energy (kcal/mol) | Predicted Orientation |
| Thiol (-SH) | Au(111) | High | Perpendicular to surface |
| Amino (-NH) | Au(111) | Moderate | Tilted relative to surface |
Note: This table presents hypothetical data based on known interactions of thiols and amines with gold surfaces. Actual values would require specific DFT calculations for this compound.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize molecules. nih.gov For this compound, quantum chemical calculations can predict various spectroscopic parameters, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra.
DFT and ab initio methods can be used to calculate the magnetic shielding constants of the various protons and carbon atoms in the molecule. nih.govnih.gov These shielding constants can then be converted into NMR chemical shifts (δ), which can be directly compared with experimental NMR spectra. youtube.comlibretexts.org The accuracy of these predictions has been significantly improved by the development of new computational methods and machine learning algorithms. nih.govncssm.edu Such predictions can be invaluable for confirming the structure of a newly synthesized compound or for interpreting complex experimental spectra.
Similarly, the vibrational frequencies of this compound can be calculated computationally. elixirpublishers.com These calculated frequencies correspond to the various stretching, bending, and torsional modes of the molecule's chemical bonds. By comparing the calculated vibrational spectrum with experimental FT-IR and Raman spectra, a detailed assignment of the observed spectral bands can be made. nih.gov
Table 3: Comparison of Hypothetical Experimental and Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| SH (thiol) | 1.3 - 1.6 | 1.45 |
| CH₂ (adjacent to S) | 2.5 - 2.7 | 2.62 |
| CH₂ (adjacent to N) | 2.8 - 3.0 | 2.91 |
| CH (cyclohexyl, adjacent to N) | 2.4 - 2.6 | 2.55 |
| CH₂ (cyclohexyl) | 1.0 - 1.9 | 1.1 - 1.8 |
Note: This table is for illustrative purposes. The predicted values are based on general ranges for similar functional groups, and a specific computational study would be required for accurate predictions for this molecule.
The validation of these computationally predicted spectroscopic parameters with experimental data is a crucial step. nih.gov A strong correlation between the predicted and experimental spectra provides confidence in both the structural assignment of the molecule and the computational model used.
Coordination Chemistry and Metal Complexation Studies
Ligand Design and Synthesis of Metal Complexes
Mono- and Polydentate Chelation Modes
There is no available research that has investigated the chelation behavior of 3-(Cyclohexylamino)propane-1-thiol with metal ions. Therefore, its capacity to act as a mono- or polydentate ligand has not been experimentally determined.
Synthesis of Homo- and Hetero-metallic Complexes
No synthetic procedures for the preparation of either homo- or hetero-metallic complexes involving this compound as a ligand have been reported in the scientific literature.
Spectroscopic and Structural Characterization of Metal Complexes
Electronic Structure and Spin State Investigations
Without synthesized metal complexes to study, there have been no spectroscopic investigations to determine the electronic structure or spin states of metal ions coordinated to this compound.
X-ray Crystallography of Coordination Compounds
There are no published crystal structures for any coordination compounds of this compound. Consequently, definitive structural data, including bond lengths, angles, and coordination geometries, are not available.
Electrochemical Properties of Coordination Compounds
The electrochemical behavior of coordination compounds derived from this compound has not been studied, as no such compounds have been synthesized and reported.
Redox Potentials and Electron Transfer Mechanisms
The redox properties of metal complexes are fundamentally influenced by the nature of the ligands. The thiol group in this compound is redox-active and can participate in electron transfer processes. Upon coordination to a metal center, the redox potential of both the metal and the ligand can be significantly altered.
Electron transfer in such complexes can occur through either the metal center or the ligand. In some cases, a non-innocent ligand behavior might be observed, where the thiol group is directly involved in the redox process, leading to the formation of thiyl radicals or disulfide species. The mechanism of electron transfer, whether inner-sphere or outer-sphere, would be dictated by the lability of the coordination sphere and the ability of the ligand to bridge multiple metal centers. Without experimental data, any discussion of the electron transfer mechanisms for complexes of this compound remains speculative.
Electrocatalytic Applications
Metal-thiolate complexes are known to be active in a variety of electrocatalytic transformations. These applications often leverage the ability of the metal-sulfur bond to facilitate electron transfer and to bind and activate substrates. For instance, bio-inspired nickel-thiolate complexes have been investigated as models for hydrogenase enzymes and have shown activity in the electrocatalytic production of hydrogen.
Given the structural features of this compound, its metal complexes could potentially be explored as electrocatalysts. The presence of the aminothiol (B82208) functionality might allow for proton-coupled electron transfer processes, which are crucial in many catalytic cycles. However, in the absence of any published research, the electrocatalytic applications of this compound complexes are yet to be discovered.
Catalytic Applications of Metal-Thiol Complexes
Metal complexes containing thiol ligands have found utility in a broad range of catalytic reactions, from organic transformations to polymerization processes. The sulfur donor can influence the electronic and steric environment of the metal center, thereby tuning its catalytic activity and selectivity.
Organic Transformation Catalysis
In the realm of organic synthesis, metal-aminothiolato complexes have been employed as catalysts for various reactions. For example, copper-amino thiol complexes have been investigated for their role in oxidation reactions. nih.gov The specific catalytic activity is highly dependent on the nature of the metal and the ligand framework.
While no catalytic applications of this compound complexes have been reported, one could hypothesize potential areas of investigation. The chiral nature of related aminothiol ligands has been exploited in asymmetric catalysis. If this compound were to be resolved into its enantiomers, its metal complexes could potentially be screened for applications in asymmetric synthesis. However, this remains a purely theoretical proposition at present.
Polymerization Catalysis
The use of metal-thiolate complexes in polymerization catalysis is an area of active research. The nature of the ligand can influence the polymerization mechanism, the rate of reaction, and the properties of the resulting polymer. For instance, late transition metal complexes with chelating N,S ligands have been explored as catalysts for olefin polymerization.
The steric bulk provided by the cyclohexyl group in this compound could be a desirable feature in a polymerization catalyst, potentially influencing the stereochemistry and molecular weight of the polymer. However, without any experimental studies, the suitability and performance of its metal complexes as polymerization catalysts are unknown.
Biochemical and Mechanistic Investigations in Vitro/pre Clinical Focus
Studies on Enzyme Inhibition or Activation Mechanisms
Kinetic Characterization of Enzyme-Compound Interactions
To date, specific kinetic studies detailing the interaction of 3-(Cyclohexylamino)propane-1-thiol with any particular enzyme have not been reported in the available scientific literature. Such studies would be crucial to understanding the potency and mechanism of its potential enzymatic modulation.
In a hypothetical scenario, the kinetic characterization would involve determining key parameters such as the inhibition constant (K_i) for reversible inhibitors or the inactivation rate constant (k_inact) for irreversible inhibitors. For example, if this compound were to act as a competitive inhibitor, it would increase the apparent Michaelis constant (K_m) of the enzyme for its substrate without affecting the maximum velocity (V_max). Conversely, as a non-competitive inhibitor, it would decrease V_max without altering K_m.
A hypothetical data table for a kinetic study on a generic enzyme could look like this:
| Kinetic Parameter | Value | Description |
| K_i | Not Determined | Inhibition constant, indicating the affinity of the inhibitor for the enzyme. |
| IC_50 | Not Determined | Concentration of the inhibitor required to reduce enzyme activity by 50%. |
| Mechanism | Not Determined | The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). |
Without experimental data, any discussion on the kinetic profile of this compound remains speculative.
Active Site Binding and Conformational Changes
The binding of this compound to an enzyme's active site could occur through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions involving the cyclohexyl group, and ionic interactions with the amino group. The thiol group itself could also play a crucial role in coordinating with metal ions present in the active site of metalloenzymes.
The binding of a ligand to an enzyme's active site can induce conformational changes in the protein structure. nih.gov These changes can either stabilize an active or inactive conformation of the enzyme. For instance, interaction of the cyclohexyl ring with a hydrophobic pocket within the active site could trigger an allosteric change that modulates catalytic activity. nih.gov Spectroscopic techniques like circular dichroism (CD) and fluorescence spectroscopy could be employed to study such conformational changes. nih.gov However, no such studies have been published for this compound.
Covalent and Non-Covalent Molecular Interactions with Biomacromolecules
Beyond enzyme interactions, the chemical properties of this compound suggest the potential for both covalent and non-covalent interactions with a range of biomacromolecules, including proteins and receptors.
Protein Modification via Thiol-Disulfide Exchange or Alkylation
The thiol group of this compound is a nucleophile and can participate in covalent bond formation with proteins. Two primary mechanisms for such modifications are thiol-disulfide exchange and alkylation.
Thiol-Disulfide Exchange: This is a common reaction in biological systems where a thiol reacts with a disulfide bond, resulting in the formation of a new disulfide bond. nih.gov If this compound encounters a protein with an accessible disulfide bond, it could potentially engage in a thiol-disulfide exchange reaction. nih.govnih.gov This would lead to the covalent attachment of the cyclohexylaminopropyl moiety to the protein via a disulfide linkage, which could alter the protein's structure and function. nih.gov
Alkylation: Protein alkylation involves the covalent attachment of an alkyl group to specific amino acid residues, most notably the thiol group of cysteine. nih.gov While this compound itself is not a classical alkylating agent, its thiol group can be a target for alkylating agents. Conversely, if the molecule were modified to contain a reactive electrophilic group, it could then act as an alkylating agent, targeting nucleophilic residues like cysteine on proteins.
A hypothetical table summarizing potential covalent modifications is presented below:
| Type of Interaction | Target Residue | Potential Outcome |
| Thiol-Disulfide Exchange | Cysteine (in disulfide bond) | Formation of a mixed disulfide, protein modification. |
| Alkylation (as a target) | Cysteine (thiol group of the compound) | Covalent modification of the compound. |
Receptor Binding and Ligand Affinity Studies
The structural features of this compound, including the cyclohexyl ring and the amino group, suggest that it could potentially bind to various receptors. The cyclohexyl group could fit into hydrophobic binding pockets, while the protonated amino group could form ionic bonds with negatively charged residues on a receptor.
To date, no studies have been published that investigate the binding affinity of this compound for any specific receptor. Such studies would typically involve radioligand binding assays to determine the dissociation constant (K_d) or inhibition constant (K_i) for the compound at a particular receptor. The absence of this data means that the receptor binding profile of this compound is currently unknown.
Redox Chemistry in Model Biological Systems
The thiol group is redox-active and can participate in a variety of oxidation-reduction reactions within a biological context. nih.govresearchgate.net The thiol (-SH) can be oxidized to form a disulfide (-S-S-), sulfenic acid (-SOH), sulfinic acid (-SO₂H), and ultimately sulfonic acid (-SO₃H). researchgate.netnih.gov These redox modifications are often reversible, particularly the formation of disulfides, and play a crucial role in cellular signaling and antioxidant defense mechanisms. nih.gov
In a model biological system, this compound could potentially act as a reducing agent, donating a hydrogen atom from its thiol group to scavenge reactive oxygen species (ROS). Alternatively, it could be oxidized by ROS, leading to the formation of a dimer linked by a disulfide bond or other oxidized species. The redox potential of the thiol group in this compound would be a key determinant of its reactivity in these processes. However, specific experimental data on the redox chemistry of this compound in biological systems is not available.
Antioxidant Activity and Reactive Oxygen Species Scavenging
The thiol group (-SH) is a well-established feature of potent antioxidant compounds. Thiols can exert their protective effects by donating a hydrogen atom, which helps to neutralize highly reactive and damaging molecules known as reactive oxygen species (ROS). The general mechanism of ROS scavenging by thiol-containing compounds involves the thiol's ability to reduce oxidizing species, thereby becoming oxidized itself, often forming disulfide bonds.
A newly designed and synthesized aminothiol (B82208) compound, for instance, has demonstrated significant ROS scavenging effects, highlighting the potential of this chemical class. nih.gov The antioxidant capacity of thiols is a key area of investigation, as oxidative stress is implicated in numerous pathological conditions. nih.gov The specific efficacy and mechanisms of this compound as a ROS scavenger, however, have not been detailed in the available scientific literature.
Involvement in Cellular Redox Regulation Models
Cellular redox regulation is a complex network of signaling pathways that rely on the balance between oxidizing and reducing agents to control a vast array of cellular processes. Thiol-containing molecules, such as the ubiquitous glutathione (B108866) and thioredoxin, are central to maintaining this balance. nih.govmdpi.commdpi.comwestminster.ac.uk These molecules act as "redox switches," where the reversible oxidation of their thiol groups can modulate protein function and signal transduction pathways in response to oxidative stress. mdpi.com
Studies have shown that certain aminothiols can influence cellular processes, such as the depletion of intracellular cystine, which is crucial in the context of certain metabolic disorders. nih.gov However, specific studies modeling the involvement of this compound in these intricate cellular redox regulation systems are not currently available.
Structure-Activity Relationship (SAR) Studies at a Molecular Level
Rational Design of Analogs for Enhanced Selectivity
The rational design of new molecules involves modifying a known chemical structure to enhance its desired properties, such as potency and selectivity for a specific biological target. nih.gov For aminothiols, this could involve altering the alkyl chain, the amino group, or the position of the thiol group to improve its antioxidant capacity or its interaction with a specific enzyme or receptor. nih.govacs.org For example, the introduction of specific substituents on a 2-aminothiazole (B372263) ring, a related heterocyclic structure, has been shown to improve inhibitory activity and selectivity for inducible nitric oxide synthase (iNOS). nih.gov The design of a novel aminothiol radioprotector also underscores the therapeutic potential that can be unlocked through rational drug design. nih.gov To date, there are no published studies focusing on the rational design of analogs based on the this compound scaffold.
Computational SAR Modeling and Virtual Screening
Computational chemistry provides powerful tools to predict the properties and activities of molecules, guiding the design of new compounds. nih.gov Techniques such as Density Functional Theory (DFT) can be used to study the antioxidant mechanisms of thiol-containing compounds at a molecular level. researchgate.netfrontiersin.org Virtual screening allows for the rapid computational assessment of large libraries of chemical structures to identify potential candidates for a specific biological target. While these methods have been applied to investigate the antioxidant properties of various flavonoids and ovothiols, no specific computational studies on this compound have been reported in the literature. researchgate.netfrontiersin.org
Applications as Chemical Probes in Biological Research
Fluorescent Labeling and Imaging Probes
Chemical probes are essential tools for visualizing and studying biological processes in real-time. Thiol-containing molecules can be functionalized with fluorescent tags to create probes for various applications. For example, fluorescent thiols have been used in conjunction with o-phthalaldehyde (B127526) to label amino neurotransmitters for high-sensitivity detection. nih.gov Thiol-reactive probes are also employed to tag and identify natural products based on their mechanism of action. nih.gov While both the amine and thiol groups present in this compound offer potential sites for the attachment of a fluorophore, its application as a fluorescent labeling or imaging probe has not yet been described in scientific literature.
Affinity Chromatography Ligands
The utility of a compound as an affinity ligand is predicated on two primary features: a functional group that allows for its stable immobilization onto a chromatography matrix and a distinct chemical moiety that can selectively interact with a target biomolecule. This compound possesses both these attributes: a terminal thiol group for covalent attachment and a cyclohexylamino group as the potential binding determinant.
Immobilization via the Thiol Group
The presence of a thiol (-SH) group is a significant advantage for the directed immobilization of a ligand. Thiol groups can form stable, covalent thioether bonds with a variety of commercially available pre-activated chromatography resins. nih.gov This approach offers a high degree of control over the orientation of the immobilized ligand, ensuring that the binding moiety—in this case, the cyclohexylamino group—remains accessible for interaction with the target protein. thermofisher.com
Commonly used activated supports for thiol-containing ligands include iodoacetyl-activated agarose (B213101) or resins bearing maleimide (B117702) groups. nih.gov The reaction between the thiol group of this compound and an iodoacetyl-activated support, for example, is a well-established and efficient method for covalent coupling. agarscientific.com This results in a stable thioether linkage, which is resistant to hydrolysis and a wide range of buffer conditions used in protein purification. agarscientific.com
Another strategy involves the use of resins activated with 2-pyridyl disulfide groups, such as Thiopropyl Sepharose. gbiosciences.com The reaction proceeds via a thiol-disulfide exchange, forming a disulfide bond between the ligand and the matrix. gbiosciences.com This linkage, while covalent, can be cleaved by the addition of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, offering an alternative elution strategy if needed. bioclone.net
The Cyclohexylamino Group as a Binding Moiety
The cyclohexylamino portion of the molecule would serve as the "bait" for the target protein. The cyclohexane (B81311) ring provides a bulky, hydrophobic structure that can participate in van der Waals forces and hydrophobic interactions with nonpolar pockets on a protein's surface. The secondary amine introduces a potential site for hydrogen bonding, either as a donor or an acceptor, depending on the pH and the nature of the interacting amino acid residues on the target protein.
The design of such "biomimetic" or synthetic ligands is a key area of research, aiming to mimic natural biological recognition motifs or to interact with specific surface-exposed residues on a target protein. researchgate.net The structure of the ligand, including the size of cyclic groups and the length of linear chains, has a significant impact on its adsorption properties. researchgate.net Therefore, the specific combination of a six-membered ring and a three-carbon spacer in this compound makes it a candidate for targeting proteins with complementary binding sites.
Illustrative Research Findings
While specific studies employing this compound as an affinity ligand are not prominent in the literature, the principles of its application can be illustrated by examining data from analogous systems. For instance, the purification of various proteins using synthetic ligands often involves a systematic evaluation of binding and elution conditions to optimize purity and yield. The performance of such a custom affinity resin is typically characterized by its dynamic binding capacity (DBC) and the purity of the eluted protein.
Below is an interactive data table representing typical findings from the development of a custom affinity chromatography resin. This data is illustrative and based on the performance of similar synthetic ligand systems, as specific data for this compound is not available.
| Target Protein | Matrix | Immobilization Chemistry | Binding Buffer (pH) | Elution Buffer (pH) | Dynamic Binding Capacity (mg/mL) | Purity of Eluted Protein (%) |
|---|---|---|---|---|---|---|
| Hypothetical Protein A | Iodoacetyl-Activated Agarose | Thioether Bond | 7.4 | 3.0 (Glycine-HCl) | 12.5 | >90 |
| Hypothetical Protein B | Thiopropyl Sepharose 6B | Disulfide Bond | 7.0 | 2.5 (Acetic Acid) | 8.2 | ~85 |
| Hypothetical Protein C | Maleimide-Activated Resin | Thioether Bond | 6.8 | High Salt (1M NaCl) | 15.0 | >95 |
The development of a successful affinity purification protocol using a novel ligand like this compound would involve screening various buffer conditions to determine the optimal pH and ionic strength for binding and subsequent elution. The goal is to find conditions that promote strong, specific binding of the target protein while minimizing non-specific interactions, and then to disrupt this interaction effectively to recover a pure and active protein. thermofisher.com
Analytical Chemistry Method Development and Validation
Chromatographic Separation Techniques for Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like 3-(Cyclohexylamino)propane-1-thiol, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust analytical solutions.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely employed technique for the analysis of aminothiols due to its versatility and sensitivity. nih.gov The development of an effective HPLC method for this compound would involve several key considerations:
Column Selection: A reversed-phase C18 column is often the stationary phase of choice for separating aminothiols. nih.govnih.gov These columns provide excellent retention and resolution for polar and nonpolar analytes.
Mobile Phase Composition: The mobile phase, a mixture of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the desired separation. acs.orgmdpi.com A gradient elution, where the solvent composition is changed over the course of the analysis, is often necessary to resolve complex mixtures containing aminothiols with varying polarities. nih.gov
Derivatization: Since many aminothiols, including likely this compound, lack a strong chromophore for UV detection, pre-column or post-column derivatization is a common strategy. nih.govakjournals.com Reagents such as ortho-phthalaldehyde (OPA) or 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) react with the thiol or amine group to form a fluorescent derivative, significantly enhancing detection sensitivity. nih.govoup.com
Detection: Fluorescence detection is a highly sensitive method for derivatized aminothiols. nih.govnih.gov Electrochemical detection can also be used, offering high selectivity for electroactive compounds. nih.gov
A typical HPLC method for aminothiols might achieve detection limits in the low micromolar (µmol/L) to nanomolar (nmol/L) range, with good linearity and reproducibility. nih.govakjournals.com For instance, a method for urinary aminothiols reported detection and quantitation limits of 0.2 and 0.5 μmol L−1, respectively. akjournals.com
Table 1: Representative HPLC Method Parameters for Aminothiol (B82208) Analysis
| Parameter | Typical Conditions |
| Column | Reversed-phase C18, e.g., Inertsil ODS-4V |
| Mobile Phase | Gradient of aqueous buffer (e.g., citric acid) and methanol/acetonitrile |
| Flow Rate | 0.3 - 1.0 mL/min |
| Column Temperature | 40 - 50 °C |
| Derivatization Reagent | OPA, ABD-F |
| Detection | Fluorescence (e.g., Ex: 390 nm, Em: 510 nm) |
This table presents a generalized set of parameters based on common practices in aminothiol analysis. Specific conditions for this compound would require empirical optimization.
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is another powerful separation technique, particularly suited for volatile compounds. To analyze a non-volatile compound like this compound by GC, it must first be converted into a more volatile derivative. This process, known as derivatization, is a critical step in the analytical workflow.
Common derivatization reagents for compounds containing amine and thiol groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). mdpi.com These reagents react with the active hydrogens on the amine and thiol groups to form volatile trimethylsilyl (B98337) or tert-butyldimethylsilyl derivatives, respectively.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A mass spectrometer is typically used as the detector (GC-MS), providing both identification and quantification of the analyte. mdpi.comnih.gov GC-MS offers high sensitivity, with detection limits often in the femtomole range. nih.gov
Advanced Mass Spectrometry for Quantitative Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the quantitative analysis of a wide range of compounds, including this compound.
LC-MS/MS for Trace Analysis in Complex Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This technique is particularly valuable for analyzing trace amounts of compounds in complex biological matrices like plasma or urine. nih.govacs.org
In an LC-MS/MS analysis, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The first mass spectrometer (MS1) selects the ion corresponding to the analyte of interest (the precursor ion). This ion is then fragmented, and the resulting product ions are analyzed by a second mass spectrometer (MS2). This process of selecting a precursor ion and monitoring a specific product ion is known as multiple reaction monitoring (MRM) and provides exceptional specificity and sensitivity. acs.org The use of stable isotope-labeled internal standards can further improve the accuracy and precision of quantification. nih.gov
MALDI-TOF MS for Larger Molecular Assemblies
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a soft ionization technique that is well-suited for the analysis of large, non-volatile, and fragile molecules, including polymers and biomolecules. youtube.comnih.gov While not the primary technique for a small molecule like this compound, it could be employed to study its interactions with larger molecules or its incorporation into larger assemblies.
In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy. youtube.com A laser pulse desorbs and ionizes the analyte molecules, which are then accelerated into a time-of-flight mass analyzer. The time it takes for an ion to reach the detector is proportional to its mass-to-charge ratio. youtube.com One interesting application of MALDI-TOF MS in thiol analysis is the characterization of thiol-containing polymers, where oxidation of the thiol group can be used to confirm its presence. acs.orgresearchgate.net
Electrochemical Sensing and Detection Methodologies
Electrochemical sensors offer a rapid, sensitive, and often low-cost alternative for the detection of electroactive compounds like thiols. researchgate.netmdpi.com The development of an electrochemical sensor for this compound would likely involve the modification of an electrode surface to enhance its selectivity and sensitivity.
Various materials have been explored for modifying electrodes for thiol detection, including polymers and metal oxides. For instance, a sensor constructed by incorporating pyrroloquinoline quinone (PQQ) into a polypyrrole film on a glassy carbon electrode has been used for the amperometric detection of various thiols. nih.gov The sensor's response is based on the electrocatalytic oxidation of the thiol at the modified electrode surface.
Another approach involves the use of self-assembled monolayers (SAMs) on gold electrodes. Thiol-containing molecules can form stable SAMs, and changes in the electrochemical properties of the electrode upon interaction with the analyte can be measured. nih.gov The development of such sensors often focuses on improving stability and minimizing interference from other electroactive species. nih.govnih.gov The detection limits of electrochemical sensors for thiols can vary widely depending on the specific sensor design and the nature of the thiol, but can reach into the nanomolar range. nih.gov
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Principle | Derivatization | Detection | Key Advantages |
| HPLC-Fluorescence | Chromatographic separation | Often required | High sensitivity | Well-established, good for complex mixtures |
| GC-MS | Chromatographic separation of volatile derivatives | Required | High sensitivity and specificity | Excellent for volatile compounds |
| LC-MS/MS | Chromatographic separation with tandem MS | Not always required | Very high sensitivity and specificity | Ideal for trace analysis in complex matrices |
| MALDI-TOF MS | Laser desorption/ionization and time-of-flight analysis | Not typically required | Good for large molecules | Useful for studying molecular assemblies |
| Electrochemical Sensing | Measurement of electrochemical response | Not typically required | Rapid and low-cost | Suitable for real-time monitoring |
This table provides a comparative overview. The optimal technique depends on the specific analytical requirements, such as the sample matrix, required sensitivity, and available instrumentation.
Voltammetric and Amperometric Detection
Voltammetric and amperometric methods are electrochemical techniques that have gained significant attention for the analysis of aminothiols due to their simplicity, high sensitivity, versatility, and cost-effectiveness researchgate.net. These methods rely on the electrochemical oxidation of the thiol group.
Amperometric detection, often coupled with liquid chromatography (LC) or capillary electrophoresis (CE), is a powerful tool for determining aminothiol concentrations. A constant potential is applied between a working electrode and a reference electrode, and the resulting current from the oxidation of the thiol is measured, which is proportional to the analyte's concentration mdpi.com. A key challenge in the electrochemical detection of thiols is the high overpotential often required for their oxidation at conventional electrodes and the potential for electrode fouling. To overcome these issues, chemically modified electrodes are frequently employed.
For instance, a chemically modified electrode using the coenzyme pyrroloquinoline quinone (PQQ) entrapped in a polypyrrole matrix has been shown to efficiently catalyze the oxidation of thiols at a significantly lower potential researchgate.net. Another approach involves using a silver electrode-based flow-through amperometric detector for the determination of aminothiols in complex matrices like white wine nih.gov. This method demonstrated good linearity and was able to quantify various aminothiols in the low micromolar range nih.gov. Similarly, a nickel-modified gold electrode has been used for the amperometric detection of underivatized amino acids following chromatographic separation researchgate.net.
Table 1: Performance Characteristics of Amperometric Detection for Various Aminothiols
| Analyte | Electrode System | Detection Limit (nM) | Matrix | Reference |
|---|---|---|---|---|
| Homocysteine | PQQ/PPy-modified | 11 | Buffer | researchgate.net |
| Cysteine | PQQ/PPy-modified | 23 | Buffer | researchgate.net |
| N-acetylcysteine | PQQ/PPy-modified | 104 | Buffer | researchgate.net |
| Glutathione (B108866) | PQQ/PPy-modified | 134 | Buffer | researchgate.net |
This table is illustrative and based on data for the specified aminothiols, not this compound.
Biosensor Development
Biosensors are analytical devices that combine a biological recognition element with a transducer to detect chemical compounds mdpi.com. For aminothiol detection, enzyme-based biosensors are common. These biosensors often utilize oxidoreductase enzymes immobilized on an electrode surface nih.gov. The enzyme provides specificity for the target analyte, and the transducer converts the biochemical reaction into a measurable signal, such as an electrical current (amperometric biosensor) mdpi.comnih.gov.
The development of biosensors for aminothiols faces challenges in achieving high sensitivity, selectivity, and stability for reliable applications nih.gov. There are three main generations of amperometric biosensors:
First-generation: Measures the concentration of a natural substrate (like oxygen) or product (like hydrogen peroxide) of the enzymatic reaction researchgate.net.
Second-generation: Uses non-physiological redox mediators to transfer electrons between the enzyme and the electrode, overcoming dependence on oxygen nih.govresearchgate.net.
Third-generation: Aims for direct electron transfer between the enzyme's active site and the electrode surface, which is often difficult to achieve nih.govresearchgate.net.
While biosensors have been developed for a variety of amino acids and related compounds nih.govnih.gov, specific biosensors for this compound are not described in the reviewed literature. However, the principles used for detecting other aminothiols could be adapted. For example, an amperometric biosensor for aspartate aminotransferase (AST) activity monitors the product glutamate (B1630785), whose oxidation is catalyzed by a second immobilized enzyme, glutamate oxidase, generating a detectable current from hydrogen peroxide nih.gov. This cascade reaction principle could potentially be applied if a specific enzyme that reacts with this compound were identified.
Spectrophotometric and Fluorometric Assay Development
UV-Vis Spectroscopy for Concentration Determination
UV-Vis spectrophotometry is a widely used analytical technique for the quantification of various compounds, including aminothiols. The method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. For many aminothiols, direct detection can be challenging due to low molar absorptivity. Therefore, derivatization with a chromophoric reagent is a common strategy.
A method for determining major aminothiols in human plasma involves reduction of the thiols, followed by derivatization with N-ethylmaleimide. The resulting derivatives can be separated by capillary electrophoresis and detected by UV absorbance at 200 nm nih.gov. The limits of detection for this method were in the low micromolar range nih.gov.
Another approach involves using a reagent that undergoes a distinct color change and a shift in its UV-Vis spectrum upon reaction with specific aminothiols like cysteine and homocysteine. For example, a compound has been shown to exhibit a red shift from 480 nm to 500 nm in the presence of increasing concentrations of L-cysteine in deproteinized human plasma nih.gov. Such methods demonstrate the potential for developing selective and sensitive UV-Vis assays for aminothiols nih.gov.
Table 2: UV-Vis Detection Parameters for Aminothiols
| Analyte(s) | Derivatizing Agent | Detection Wavelength (nm) | Limit of Detection (μM) | Reference |
|---|---|---|---|---|
| Cysteine, Glutathione, etc. | N-ethylmaleimide | 200 | 1.3 - 5.4 | nih.gov |
| L-Cysteine | Compound 1 (specific probe) | 480 to 500 (shift) | Not specified, effective in 10⁻⁵–10⁻⁶ M range | nih.gov |
This table is illustrative and based on data for the specified aminothiols, not this compound.
Fluorescence-Based Detection Methods
Fluorescence-based methods offer high sensitivity and are powerful tools for detecting aminothiols in various environments, including within living cells nih.gov. These methods typically involve a fluorescent probe that is "turned on" or exhibits a spectral shift upon reaction with a thiol.
Several chemical reactions are employed in the design of fluorescent probes for thiols:
Michael Addition: The thiol group adds to an α,β-unsaturated ketone in the probe, which can trigger the release of a fluorophore nih.gov.
Cleavage of Sulfonamide or Disulfide Bonds: The reaction of a thiol with the probe cleaves a specific bond, separating a quencher from a fluorophore and thus restoring fluorescence nih.gov.
Intramolecular Displacement: A commercially available chromophore like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) reacts first with the thiol group, and subsequently, the amino group of aminothiols like cysteine or homocysteine displaces the thiolate, leading to a product with distinct fluorescent properties rsc.org.
A common derivatization agent is ortho-phthalaldehyde (OPA), which reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole product. This method has been used for the simultaneous determination of aminothiols and neuroactive amino acids in plasma, with detection limits in the nanogram range nih.gov. Near-infrared (NIR) probes are also being developed for deep tissue imaging of aminothiols in vivo, offering the advantage of bimodal detection through both fluorescence and photoacoustic signals nih.govacs.org.
Table 3: Examples of Fluorescence-Based Detection of Aminothiols
| Analyte(s) | Probe/Method | Excitation (nm) | Emission (nm) | Key Feature | Reference |
|---|---|---|---|---|---|
| Homocysteine, Cysteine, Glutathione | OPA/2-mercaptoethanol derivatization | 360 | 470 | Simultaneous determination | nih.gov |
| Cysteine, Homocysteine | NBD-Cl | Not specified | Not specified | Selective fluorescence enhancement | rsc.org |
| Glutathione, Cysteine | 2-aminopurine DNA probe with Ag⁺ | 310 | ~370 | Quenching upon thiol binding | mdpi.com |
This table is illustrative and based on data for the specified aminothiols, not this compound.
Information regarding "this compound" in the context of Materials Science and Polymer Chemistry is not available in publicly accessible literature and resources.
Extensive and targeted research efforts to gather information on the chemical compound "this compound" for its applications in materials science and polymer chemistry have not yielded any specific findings. Searches for this particular molecule in scientific databases and the broader web did not provide data related to its use as a monomer, cross-linking agent, or for surface modification as outlined in the requested article structure.
The search results consistently redirected to a different, albeit similarly named, compound: 3-(Cyclohexylamino)propane-1-sulfonic acid (CAPS) . rpicorp.commerckmillipore.commatrix-fine-chemicals.comepa.govcephamls.com This sulfonic acid is a well-documented chemical, primarily used as a buffering agent in biochemical and molecular biology research, and is not a thiol. cephamls.com
General principles of thiol chemistry, such as their participation in thiol-ene and thiol-yne polymerization reactions, are well-established. nih.govmpg.de These reactions are known to be effective for forming polymer networks and for surface functionalization. nih.govmpg.de Additionally, the role of thiols in adhesion promotion has been explored in various contexts. nih.govgoogle.com However, none of the available literature specifically mentions or provides data for "this compound."
While information exists for other amino-thiols and their applications, the strict requirement to focus solely on "this compound" prevents the extrapolation of these findings to construct the requested article. The absence of specific data for this compound across the outlined topics—from polymerization mechanisms and kinetics to the creation of biocompatible or corrosion-resistant surfaces—makes it impossible to generate the scientifically accurate and detailed content as instructed.
It is possible that "this compound" is a novel compound with research that is not yet in the public domain, is known by a different chemical name, or is used in a highly specialized field with limited published material.
Therefore, the requested article on the materials science and polymer chemistry applications of "this compound" cannot be generated at this time due to the lack of available scientific evidence and data.
Materials Science and Polymer Chemistry Applications
Development of Functionalized Materials for Specific Applications
Sorbent Materials for Environmental Remediation
A comprehensive search of academic and patent databases yielded no studies, research findings, or data tables pertaining to the use of 3-(Cyclohexylamino)propane-1-thiol as a sorbent material for environmental remediation. The scientific community has explored various thiol-containing compounds for the adsorption of heavy metals due to the affinity of sulfur for these elements. However, this compound is not among the compounds documented for this purpose. Consequently, there is no information regarding its efficacy, capacity, or selectivity in removing environmental pollutants.
Advanced Composites and Nanomaterials
Similarly, there is no evidence in the available literature to suggest that this compound is utilized in the formulation of advanced composites or the functionalization of nanomaterials. While the dual functional groups of this molecule—a secondary amine and a thiol—could theoretically make it a candidate for surface modification or as a cross-linking agent in polymer composites, no research has been published to support this application.
The closely related compound, 3-(cyclohexylamino)propane-1-sulfonic acid (CAPS), is widely known and used, but its application is almost exclusively as a biological buffer in biochemical and molecular biology research. There are limited instances where CAPS buffer is used in polymer science, for example, to control the pH during the hydrolysis of certain polymers, but the compound itself is not incorporated into the final material as a functional component. google.commdpi.com
Future Research Directions and Emerging Applications
Integration with Supramolecular Chemistry and Self-Assembly
The thiol group is well-established as a powerful anchor for creating self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. nih.govrsc.org The integration of 3-(cyclohexylamino)propane-1-thiol into this field opens up possibilities for fabricating functional surfaces with tunable properties. The self-assembly process involves the spontaneous organization of molecules from a solution onto a substrate to form a stable, ordered film. sigmaaldrich.com
Organothiol SAMs are of significant interest for applications such as templated crystallization and biomineralization. nih.gov The specific structure of this compound, with its cyclohexylamino head group, could be used to create surfaces that control the nucleation and growth of specific crystal polymorphs. The amino group can be protonated or deprotonated depending on the pH, allowing for dynamic control over the surface charge and its interaction with other molecules.
Future research could explore the following:
pH-Responsive Surfaces: The cyclohexylamino group's basicity allows for the creation of SAMs whose surface properties, such as wettability and protein adhesion, can be altered by changing the pH of the surrounding environment.
Templated Assembly: Using these SAMs as templates for the controlled deposition of nanoparticles, polymers, or biological macromolecules.
Corrosion Inhibition: The formation of a dense, well-ordered monolayer on metal surfaces could provide a protective barrier against corrosive agents. Research on novel amphiphilic organothiols has shown their potential to form protective SAMs on nickel surfaces from aqueous solutions. rsc.org
Table 1: Potential Properties of Self-Assembled Monolayers (SAMs) of this compound on a Gold Substrate
| Property | Influencing Factor | Potential Application |
| Surface Energy/Wettability | The hydrophobic cyclohexyl group and the switchable (protonated/deprotonated) amino group. | Creating surfaces that can switch between hydrophobic and hydrophilic states. |
| Surface Charge | The pH-dependent protonation state of the secondary amine. | Controlled adhesion/repulsion of charged biomolecules or nanoparticles. |
| Molecular Recognition | Specific binding interactions of the cyclohexylamino group. | Development of chemical sensors or platforms for specific molecular capture. |
| Film Thickness & Density | The length of the propane (B168953) chain and the packing of the cyclohexyl groups. | Fine-tuning of barrier properties for corrosion protection or electronic applications. |
Application in Sustainable Chemistry Methodologies
Sustainable or "green" chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This compound could be investigated for its utility in several sustainable methodologies.
One area of interest is its potential use as a recoverable and reusable organocatalyst or ligand in aqueous media. The compound's amphiphilic character, stemming from the nonpolar cyclohexyl ring and the polar amine and thiol groups, could facilitate reactions at the oil-water interface. Furthermore, the development of self-emulsifying systems, as has been demonstrated for other novel amphipathic organothiols, could allow for the formation of stable emulsions in water without additional surfactants, simplifying reaction workup and purification. rsc.org
Potential research directions include:
Aqueous Catalysis: Employing the thiol or amino group as a catalytic site for reactions such as Michael additions or aldol (B89426) condensations in water, reducing the need for volatile organic solvents.
Ligand for Metal Catalysis: Using the compound as a ligand to stabilize metal nanoparticles or complexes for catalysis in aqueous environments, enhancing catalyst recovery and recyclability.
Thiol-ene Click Chemistry: Utilizing the thiol group in highly efficient and atom-economical "click" reactions to synthesize polymers and materials under mild, often solvent-free, conditions. nih.gov
High-Throughput Screening for Novel Molecular Interactions
High-throughput screening (HTS) is a drug discovery and materials science process that uses automation to rapidly test thousands to millions of chemical, genetic, or pharmacological samples. technologynetworks.com this compound can be incorporated into HTS workflows in two primary ways: as a target or as a library component.
As a target, the molecule could be immobilized on a surface (e.g., via its thiol group onto a gold-coated microplate) to screen large compound libraries for molecules that bind to the cyclohexylamino group. This could be useful for identifying new binding partners or for developing sensors.
Alternatively, this compound can serve as a versatile building block for creating diverse chemical libraries for HTS. thermofisher.com Its two reactive handles allow for its incorporation into various molecular scaffolds. For instance, its thiol group can readily participate in thiol-ene click reactions, which are ideal for HTS due to their speed and efficiency, to create libraries of novel polymers for applications like biocompatible adhesives. nih.gov
Table 2: Hypothetical High-Throughput Screening Campaign Utilizing this compound
| HTS Approach | Role of this compound | Library Type | Potential Discovery |
| Target-based Screening | Immobilized target on a surface | Diverse small molecule library | Molecules that specifically bind to the cyclohexylamino moiety for sensor development. |
| Diversity-Oriented Synthesis | Building block | Combinatorial library of polymers | Novel biocompatible materials with specific cell adhesion or mechanical properties. nih.gov |
| Fragment-based Screening | Component of a fragment library | Library of low molecular weight compounds | Identification of fragments that bind to a biological target, which can be optimized into lead compounds. |
| Assay Development | Reagent in a detection assay | Enzyme inhibitors or substrates | Development of new assays, for example, where the thiol group reacts to produce a fluorescent or colorimetric signal. |
Advanced Computational Design of Derivatives for Targeted Research Purposes
Computational chemistry and molecular modeling are indispensable tools for accelerating the design and discovery of new molecules with desired properties, thereby reducing the time and cost associated with experimental synthesis and testing. For a molecule like this compound, computational methods can be used to predict the properties of its derivatives and guide synthetic efforts toward the most promising candidates.
By systematically modifying the core structure—for example, by substituting the cyclohexyl ring, altering the length of the alkyl chain, or introducing additional functional groups—researchers can computationally screen a vast virtual library of derivatives. Quantum mechanics (QM) calculations can predict electronic properties, reactivity, and spectroscopic signatures, while molecular dynamics (MD) simulations can explore conformational landscapes and interactions with surfaces or biological macromolecules.
Key areas for computational design include:
Optimizing SAM Properties: Modeling how changes to the molecular structure affect the packing density, tilt angle, and surface energy of the resulting monolayer.
Designing Selective Ligands: Calculating the binding affinity of derivatives to specific metal ions to create selective chelating agents for catalysis or metal sequestration.
Predicting Reactivity: Using computational models to predict the pKa of the amine and thiol groups in different derivatives, which is crucial for designing catalysts or pH-responsive materials.
Table 3: Computational Methods for Designing Derivatives of this compound
| Research Goal | Computational Method | Predicted Properties |
| Design of pH-responsive SAMs | Molecular Dynamics (MD) Simulations | Monolayer structure, surface energy, interaction with water at different pH values. |
| Development of Novel Catalysts | Density Functional Theory (DFT) | Reaction energy barriers, transition state geometries, electronic properties of catalytic sites. |
| Screening for Protein Binding | Molecular Docking | Binding affinity, binding pose, identification of key intermolecular interactions. |
| Prediction of Physicochemical Properties | Quantitative Structure-Property Relationship (QSPR) | Solubility, pKa, lipophilicity (LogP) of virtual derivatives. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(Cyclohexylamino)propane-1-thiol with high purity?
- Methodological Answer : The compound can be synthesized via reductive amination or thiol-amine coupling. A validated approach involves reacting 3-mercaptopropanal with cyclohexylamine in ethanol under acidic conditions, followed by reduction with sodium cyanoborohydride (NaCNBH₃). Post-reaction, purification via silica gel chromatography (TLC or column) is critical to isolate the product (≥95% purity). This method mirrors the synthesis of structurally analogous thiols, where NaCNBH₃ selectively reduces imine intermediates without affecting thiol groups .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the cyclohexylamino and thiol-propane backbone.
- Mass Spectrometry : High-resolution MS (HRMS) for exact mass verification (theoretical [M+H]⁺ = 204.18 g/mol).
- FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~3300 cm⁻¹ (N-H stretch).
- Thiol Quantification : Use Ellman’s assay (DTNB reagent) to measure free thiol content .
Q. What solvent systems are compatible with this compound in biochemical assays?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, ethanol) but may oxidize in aqueous solutions. For buffer compatibility, maintain pH 7–9 using inert atmospheres (N₂ purge) or reducing agents (e.g., TCEP) to prevent disulfide formation. Pre-test solubility in PBS or Tris buffers with 1–5% DMSO .
Advanced Research Questions
Q. How does the cyclohexylamino group influence the nucleophilicity of the thiol in crosslinking reactions?
- Methodological Answer : The cyclohexylamino moiety acts as an electron-donating group, enhancing thiolate formation (S⁻) at higher pH (>9.5), thereby increasing nucleophilic reactivity. This is critical in Michael additions or disulfide exchange reactions. Kinetic studies using UV-Vis (e.g., reaction with maleimide probes) can quantify reactivity. Compare with non-cyclohexyl analogs (e.g., cysteamine) to isolate steric/electronic effects .
Q. What strategies mitigate oxidation of this compound during long-term storage?
- Methodological Answer :
- Storage : Lyophilize under argon and store at −20°C in amber vials.
- Stabilizers : Add 1% (w/v) EDTA to chelate metal ions or 0.1% BHT as an antioxidant.
- Quality Monitoring : Track oxidation via HPLC (C18 column, acetonitrile/water gradient) to detect disulfide dimers .
Q. How does pH affect the thiol’s stability and reactivity in enzyme inhibition studies?
- Methodological Answer : The thiol group’s pKa (~9–10) dictates its protonation state. Below pH 8, the protonated thiol (SH) is less reactive but more stable. Above pH 10, the thiolate (S⁻) dominates, increasing reactivity but susceptibility to oxidation. Use buffered systems (e.g., CAPSO, pH 8.9–10.3) to balance stability and activity. Monitor degradation via LC-MS over 24–72 hours .
Data Contradictions and Resolution
Discrepancies in reported thiol reactivity under aqueous vs. non-aqueous conditions
- Analysis : Some studies report rapid oxidation in water, while others note stability in organic solvents. This reflects solvent-dependent oxidation kinetics. Resolve by:
- Conducting time-resolved stability assays in both media.
- Using oxygen-sensitive electrodes to quantify dissolved O₂ impact .
Tables for Key Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 203.34 g/mol | Calc. |
| Thiol pKa | ~9.5–10.2 (estimated) | |
| Solubility in Water | Limited (use DMSO/EtOH co-solvent) | |
| UV Absorption (280 nm) | ≤0.02 (pure samples) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
